molecular formula C11H10ClN5O B11621157 5-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

5-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

Cat. No.: B11621157
M. Wt: 263.68 g/mol
InChI Key: IIFPKEGAEFWDPL-AWNIVKPZSA-N
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Description

5-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydrazinyl group, and a triazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

Chemical Reactions Analysis

5-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit carbonic anhydrase, an enzyme involved in various physiological processes .

Comparison with Similar Compounds

Similar compounds to 5-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE include:

The uniqueness of 5-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE lies in its triazine ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10ClN5O

Molecular Weight

263.68 g/mol

IUPAC Name

5-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H10ClN5O/c1-7-10(14-11(18)17-15-7)16-13-6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,14,16,17,18)/b13-6+

InChI Key

IIFPKEGAEFWDPL-AWNIVKPZSA-N

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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